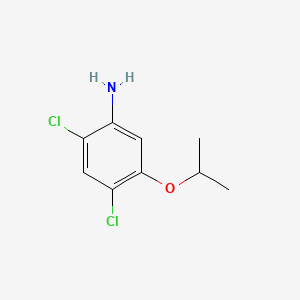

2,4-Dichloro-5-isopropoxyaniline

Descripción

Academic Significance in Organic Synthesis and Fine Chemicals

The academic and industrial significance of 2,4-Dichloro-5-isopropoxyaniline lies in its function as a crucial precursor in multi-step organic synthesis. It is a valuable intermediate in the manufacturing of fine chemicals, a category that includes products requiring high purity and complex synthesis, such as pharmaceuticals, dyes, and agrochemicals. chemicalbook.comchemicalbook.com

Its utility is demonstrated in its application as a foundational molecule for creating a variety of other compounds. The presence of the reactive amine group, along with the specific substitution pattern on the aromatic ring, allows for the strategic construction of diverse molecular architectures. Research has shown its use in synthesizing various heterocyclic compounds, including:

Tetrazoles chemicalbook.com

Imidazoles chemicalbook.com

Thiophenecarboxamides chemicalbook.com

Benzenecarboxamides chemicalbook.com

The synthesis of this compound itself is a subject of chemical research, with methods developed to optimize production. A common synthetic route involves the reduction of its nitro precursor, 2,4-dichloro-5-isopropoxynitrobenzene. chemicalbook.comchemicalbook.compatsnap.com This precursor is typically prepared from 2,4-dichlorophenol (B122985) in a multi-step process involving esterification, nitration, hydrolysis, and etherification. patsnap.comgoogle.com

One documented synthesis method for the final reduction step employs hydrazine (B178648) hydrate (B1144303) in the presence of a composite catalyst, a process designed to enhance reaction yield and product quality while minimizing waste. patsnap.comgoogle.com An alternative approach involves catalytic hydrogenation. chemicalbook.comchemicalbook.com

| Synthesis of this compound | |

| Starting Material | 2,4-dichloro-5-isopropoxynitrobenzene |

| Reagents/Catalysts | Method 1: Hydrazine hydrate with a composite catalyst (e.g., GAC, Fe(OH)3, Al(OH)3). patsnap.comgoogle.com Method 2: Hydrogenation catalyst (e.g., with methanol). chemicalbook.comchemicalbook.com |

| Product | This compound |

Overview of Research Trajectories and Applications

Research involving this compound is predominantly focused on its application in the agrochemical sector. It is most notably recognized as an essential intermediate in the synthesis of the herbicide Oxadiazon. chemicalbook.comchemicalbook.compatsnap.com Oxadiazon belongs to the oxadiazole class of herbicides, and the specific structure of this compound provides the necessary substituted phenyl ring for its formation.

Beyond Oxadiazon, its role extends to the creation of other complex, nitrogen-containing heterocyclic herbicides. One such example is 2-[2,4-Dichloro-5-(1-methylethoxy)phenyl]-4-(2-fluoroethyl)-1,2,4-triazine-3, 5(2H, 4H)-dione, highlighting its utility in producing 1,2,4,5-tetra-substituted benzene (B151609) derivatives for herbicidal applications. chemicalbook.comchemicalbook.com The trajectory of research emphasizes the synthesis of novel, high-value molecules where this aniline (B41778) derivative serves as a critical starting point. Furthermore, ongoing research aims to refine the synthesis process of the aniline itself, seeking methods that are more efficient and environmentally sustainable, as evidenced by patent literature describing improved catalytic systems. patsnap.comgoogle.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-5-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO/c1-5(2)13-9-4-8(12)6(10)3-7(9)11/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRWIICNMOKBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194124 | |

| Record name | 2,4-Dichloro-5-isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41200-96-8 | |

| Record name | 2,4-Dichloro-5-(1-methylethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41200-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-isopropoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041200968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-isopropoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-5-ISOPROPOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTL4BZ5C7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established and Novel Synthesis Routes to 2,4-Dichloro-5-isopropoxyaniline

The synthesis of this compound is primarily achieved through two main pathways: the reduction of a nitrobenzene (B124822) precursor and multi-step transformations from other aromatic starting materials.

Hydrogenation-Mediated Reduction of 2,4-Dichloro-5-isopropoxynitrobenzene

A prominent and efficient method for synthesizing this compound is through the chemical reduction of its nitro precursor, 2,4-dichloro-5-isopropoxynitrobenzene. This process involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) and is typically achieved with high yield and purity.

One patented method employs hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as the reducing agent in an alcohol-based solvent. The reaction is carried out in the presence of a specialized composite catalyst. The process is characterized by the controlled, dropwise addition of hydrazine hydrate to the reaction mixture, which is maintained at a specific temperature range to ensure optimal reaction rates and minimize side products. This method is reported to significantly improve reaction yield and product quality while reducing waste generation and simplifying the operational procedures. High yields, often exceeding 95%, have been documented with this approach.

| Parameter | Value/Range |

|---|---|

| Starting Material | 2,4-dichloro-5-isopropoxynitrobenzene |

| Reducing Agent | Hydrazine Hydrate (80%) |

| Solvent | Alcohol (e.g., Methanol) |

| Catalyst | Composite Catalyst (Activated Carbon:Fe(OH)₃:Al(OH)₃) |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 2-6 hours |

| Hydrazine Hydrate Addition Time | 1-3 hours |

| Reported Yield | 95.4% - 97.0% |

Multi-Step Transformations from m-Aminophenol Precursors

A hypothetical synthetic route to this compound can be designed starting from m-aminophenol. This pathway involves a sequence of protection, chlorination, etherification, and deprotection steps. While this sequence is chemically plausible, specific documented examples for the synthesis of this exact molecule via this route are not readily found in publicly available literature. The general chemical principles for each step are well-established in organic chemistry.

The synthesis would logically begin with the protection of the more nucleophilic amino group of m-aminophenol via acylation, for instance, forming an acetanilide. This step directs subsequent reactions to other parts of the molecule and prevents unwanted side reactions of the amino group. Following protection, the aromatic ring would undergo chlorination to introduce two chlorine atoms. The directing effects of the acetylamino and hydroxyl groups would guide the position of chlorination. After chlorination, the phenolic hydroxyl group would be converted to an isopropoxy group through an etherification reaction, such as the Williamson ether synthesis, using an isopropyl halide in the presence of a base.

The final step in this proposed sequence would be the deprotection of the amino group. The acetyl group, introduced for protection, would be removed, typically through acid or base-catalyzed hydrolysis, to yield the final product, this compound.

Catalysis in this compound Synthesis

Catalysis is a cornerstone of the efficient synthesis of this compound, particularly in the reduction of the nitro precursor. Both heterogeneous and homogeneous catalytic systems are relevant to this transformation.

Heterogeneous and Homogeneous Catalytic Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. In the synthesis of this compound via the reduction of 2,4-dichloro-5-isopropoxynitrobenzene, a composite heterogeneous catalyst has been specified. This catalyst is composed of activated carbon, ferric hydroxide (B78521) (Fe(OH)₃), and aluminum hydroxide (Al(OH)₃) in a 2:1:1 mass ratio. The activated carbon serves as a support with a large surface area, while the metal hydroxides likely constitute the active catalytic sites for the reduction process with hydrazine hydrate.

While the patent specifies this composite catalyst, the reduction of nitroarenes is a well-studied field with a variety of applicable catalysts. Generally, catalytic hydrogenation for this purpose can employ heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild conditions. For hydrogenation reactions, well-known homogeneous catalysts include Wilkinson's catalyst (tris(triphenylphosphine)rhodium chloride). These catalysts are effective for the hydrogenation of various functional groups. Although not specifically documented for the synthesis of this compound, their principles are broadly applicable to the reduction of nitro groups, a key step in one of the primary synthesis routes.

Promoter Effects in Hydrogenation Reactions

The catalytic hydrogenation of the precursor, 2,4-dichloro-5-isopropoxynitrobenzene, is a critical step in the synthesis of this compound. patsnap.com The efficiency of this reduction is significantly influenced by the use of promoters in conjunction with the primary catalyst.

A notable advancement involves the use of a composite catalyst system. One such system employs a combination of activated carbon (gac), ferric hydroxide (Fe(OH)₃), and aluminum hydroxide (Al(OH)₃) in a 2:1:1 mass ratio. google.com This composite catalyst, when used with hydrazine hydrate as the reducing agent, has been shown to significantly improve reaction yield and product quality. google.com The promoters in this system are thought to create a synergistic effect, enhancing the catalytic activity and leading to more efficient reduction of the nitro group. patsnap.comgoogle.com

Atomically dispersed metal atoms on a support material also show promise as effective promoters. For instance, single-site tin (Sn) on a titanium dioxide (TiO₂) support has been demonstrated to enhance the activity and selectivity of metal catalysts (like gold, platinum, ruthenium, and nickel) in nitroarene hydrogenation. d-nb.info This is attributed to the creation of oxygen vacancies on the TiO₂ surface by the isolated tin atoms, which facilitates the selective activation of the nitro group. d-nb.info While not specifically tested on 2,4-dichloro-5-isopropoxynitrobenzene in the cited study, this approach offers a promising avenue for developing more efficient and selective catalysts for its synthesis. The enhanced performance of these promoted catalysts is evident in the hydrogenation of other substituted nitroarenes, where they exhibit higher conversion rates and selectivity compared to their unpromoted counterparts. d-nb.info

Optimization of Reaction Parameters for Preparative Scale Synthesis

The successful scale-up of the synthesis of this compound from laboratory to industrial production hinges on the careful optimization of several key reaction parameters.

Solvent Selection and Its Influence on Reaction Efficiency

Research into the hydrogenation of similar chlorinated aromatic compounds suggests that the composition of the solvent can have a significant impact on reaction rates. For example, in the catalytic hydrodehalogenation and hydrogenation of 1,2,4,5-tetrachlorobenzene, the rate of reaction was found to increase with a higher proportion of water in an ethanol (B145695)/water solvent mixture. usf.edu This indicates that for the synthesis of this compound, a systematic investigation of mixed solvent systems could lead to further improvements in reaction efficiency. The solubility of the starting material and product in different solvents is a key consideration, as this can affect both the reaction rate and the ease of product isolation. chemicalbook.com

Temperature and Pressure Control Regimes

Precise control of temperature and pressure is crucial for maximizing the yield and purity of this compound while ensuring operational safety. In the synthesis utilizing hydrazine hydrate and a composite catalyst, the reaction temperature is typically maintained between 60°C and 80°C. google.com The reaction is initiated by heating to 65°C before the dropwise addition of hydrazine hydrate, and then the temperature is held in the 60-80°C range for the remainder of the reaction time. patsnap.com

While specific pressure parameters for the hydrazine hydrate reduction are not extensively detailed, the process is generally carried out at atmospheric pressure. However, in catalytic hydrogenation reactions using hydrogen gas, pressure becomes a critical variable. Studies on related compounds have shown that reaction rates can be influenced by hydrogen pressure. usf.edu For instance, in the hydrogenation of 1,2,4,5-tetrachlorobenzene, different hydrogen pressures (10, 30, and 50 psi) were investigated to determine their effect on the reaction rate. usf.edu This suggests that for a hydrogen-based reduction of 2,4-dichloro-5-isopropoxynitrobenzene, a similar optimization of pressure would be necessary to achieve optimal performance.

Stoichiometric Considerations and Reagent Addition Protocols

The stoichiometry of the reactants and the protocol for their addition are critical factors that influence the reaction's outcome. In the synthesis of this compound via hydrazine hydrate reduction, the molar ratio of hydrazine hydrate to the starting material, 2,4-dichloro-5-isopropoxynitrobenzene, is a key parameter. A molar ratio of 1.5 to 3.0 moles of hydrazine hydrate per mole of the nitro compound is recommended. google.com

The method of reagent addition is also important. A slow, dropwise addition of hydrazine hydrate over a period of 1 to 3 hours is specified. patsnap.comgoogle.com This controlled addition helps to manage the exothermic nature of the reaction, maintain a stable temperature, and minimize the formation of by-products. The amount of the composite catalyst used is also a significant factor, with a weight ratio of catalyst to 2,4-dichloro-5-isopropoxynitrobenzene ranging from 4% to 60%. google.com

Table 1: Optimized Reaction Parameters for the Synthesis of this compound

| Parameter | Optimized Range/Value | Source |

| Solvent | 95% (V/V) Ethanol | patsnap.comgoogle.com |

| Reaction Temperature | 60-80 °C | google.com |

| Hydrazine Hydrate to Nitro Compound Molar Ratio | 1.5 - 3.0 | google.com |

| Hydrazine Hydrate Addition Time | 1-3 hours | google.com |

| Reaction Time (post-addition) | 2-6 hours | google.com |

| Composite Catalyst to Nitro Compound Weight Ratio | 4% - 60% | google.com |

Exploration of Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry are increasingly being applied to chemical synthesis to reduce environmental impact and improve sustainability. The synthesis of this compound is an area where such principles can be effectively implemented.

Minimization of By-Product Formation and Waste Generation

A primary goal of green chemistry is to design synthetic routes that minimize the generation of waste. The traditional iron powder reduction method for producing anilines is notorious for producing large quantities of iron sludge, a significant waste disposal problem. patsnap.com In contrast, the use of hydrazine hydrate with a composite catalyst has been shown to dramatically reduce the amount of waste residue and wastewater generated. google.com

The table below provides a comparative overview of the waste generated by the iron powder reduction method versus the improved hydrazine hydrate method for the production of one ton of this compound.

Table 2: Comparison of Waste Generation in Different Synthetic Methods

| Waste Product | Iron Powder Reduction | Hydrazine Hydrate Reduction | Source |

| Waste Residue (tons) | 2.1 | 0.2 | google.com |

| Wastewater (tons) | 1.9 | Not specified, but greatly reduced | google.com |

The significant reduction in waste not only benefits the environment but also simplifies the post-reaction workup, reducing operational time and costs. google.com The catalytic nature of the process, where the catalyst can be recovered and potentially reused, further contributes to waste minimization. The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are better realized with these more efficient catalytic methods. researchgate.net

Sustainable Solvent Alternatives and Recovery Processes

The chemical industry is increasingly focusing on green chemistry principles to minimize its environmental impact. A key area of this focus is the use of sustainable solvents and efficient recovery processes in the synthesis of chemical compounds. While traditional synthesis methods for this compound have utilized conventional organic solvents, ongoing research into green alternatives presents potential pathways for more environmentally responsible production.

Sustainable Solvent Alternatives

The conventional synthesis of this compound involves the reduction of 2,4-dichloro-5-isopropoxynitrobenzene, often using an alcohol, such as methanol, as the solvent. google.comchemicalbook.compatsnap.com While effective, many common organic solvents are associated with environmental and health concerns due to their volatility, flammability, and toxicity. researchgate.net The search for safer, more sustainable alternatives is a primary goal of green chemistry. scienceopen.com

Promising classes of green solvents are being explored for various organic syntheses, including the production of aromatic amines. mdpi.comorientjchem.org These alternatives are selected for their reduced environmental impact, low toxicity, and biodegradability. orientjchem.org

Deep Eutectic Solvents (DESs): Deep eutectic solvents have emerged as notable environmentally friendly substitutes for traditional solvents. mdpi.com They are characterized by low volatility, high thermal stability, and tunable polarity. mdpi.com DESs are mixtures of hydrogen bond donors and acceptors, which are often biodegradable and can be prepared at a low cost. orientjchem.org Their unique properties can enhance reaction rates and yields; for instance, in some amination reactions, the use of DESs has enabled high yields at room temperature without the need for a ligand, a feat not achievable in standard organic solvents. mdpi.com

Bio-based Solvents: Solvents derived from renewable biomass sources are another cornerstone of sustainable chemistry. scienceopen.com Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are considered more eco-friendly than petroleum-based solvents. mdpi.com Renewable alcohols, such as ethanol produced from fermentation, also serve as sustainable options. orientjchem.org

The table below compares a conventional solvent used in the synthesis of related compounds with potential green alternatives.

| Solvent Type | Example(s) | Key Properties | Potential Application |

| Conventional | Methanol, Ethanol | Volatile, Flammable, Soluble in water | Used in the synthesis of 2,4-dichloro-5-isopropoxy aniline (B41778). google.compatsnap.com |

| Deep Eutectic Solvents (DESs) | Choline chloride:Urea (B33335) (ChCl:Urea) | Low volatility, Biodegradable, Tunable polarity, High thermal stability. mdpi.comorientjchem.org | Potential substitute in amination reactions to improve sustainability. mdpi.com |

| Bio-based Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable sources, Lower environmental impact than VOCs. mdpi.com | Potential to replace volatile organic compounds (VOCs) in multi-step syntheses. mdpi.com |

Solvent Recovery Processes

Beyond replacing hazardous solvents, recovering and recycling them is a critical aspect of sustainable chemical manufacturing. Solvent recovery minimizes waste, reduces the need to purchase new solvents, and helps companies comply with environmental regulations regarding hazardous waste disposal. gwsionline.com The financial benefits can be substantial, with studies suggesting that recovery systems can cut solvent purchase costs by up to 50%. gwsionline.com

The choice between recovery and incineration with energy recovery depends on the environmental impact of the solvent's initial production; recovery is generally preferred for solvents with a high manufacturing footprint. scienceopen.com

Distillation: Distillation is a primary physical separation method used for solvent recovery. gwsionline.com The process involves heating a mixture of the solvent and contaminants to the solvent's boiling point. The resulting solvent vapor is then cooled and condensed back into a pure liquid form, leaving the impurities behind. gwsionline.com This technique is widely applicable in the chemical and pharmaceutical industries for purifying and reclaiming solvents like the alcohols used in the synthesis of this compound. google.comgwsionline.com

The table below outlines common solvent recovery methods and their underlying principles.

| Recovery Method | Principle | Applicability |

| Distillation | Separation based on differences in boiling points. The solvent is evaporated and then re-condensed. gwsionline.com | Widely used for purifying volatile organic solvents from non-volatile contaminants. gwsionline.com |

| Evaporation | The solvent is heated to remove it from contaminants, similar to distillation, but the primary goal may not always be solvent collection. gwsionline.com | Effective for separating solvents from dissolved solids. |

| Adsorption | Contaminants are removed from the solvent by adhering to the surface of a solid adsorbent material. | Useful for removing specific impurities at lower concentrations. |

Implementing these sustainable practices, from solvent selection to recovery, is essential for advancing the green credentials of manufacturing processes for crucial chemical intermediates like this compound.

Chemical Reactivity and Derivatization Studies of the 2,4 Dichloro 5 Isopropoxyaniline Core

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the benzene (B151609) ring in 2,4-dichloro-5-isopropoxyaniline is influenced by the directing effects of the amino, chloro, and isopropoxy substituents. The amino group is a strong activating group and is ortho-, para-directing. The isopropoxy group is also activating and ortho-, para-directing. Conversely, the chloro groups are deactivating yet ortho-, para-directing. The interplay of these electronic effects dictates the regioselectivity of electrophilic substitution reactions.

In the context of nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the two chlorine atoms and the potential for stabilization of the Meisenheimer intermediate are key factors. Studies on related compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the position of substitution is highly regioselective, with nucleophiles preferentially attacking the carbon atom with the largest positive charge. mdpi.com In many cases involving 2,4-dichloro-substituted systems, the chlorine at the 4-position is more susceptible to nucleophilic attack. nih.gov This is attributed to the electronic environment created by the adjacent substituents. nih.gov

Transformation of the Amino Functionality

The primary amino group of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Formation of Amides and Sulfonamides

The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. ucl.ac.uk These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. The synthesis of sulfonamides, for instance, is a common strategy in the development of therapeutic agents. ucl.ac.uk

Table 1: Examples of Amide and Sulfonamide Synthesis from Anilines

| Amine Reactant | Acylating/Sulfonylating Agent | Product Type | Reference |

| Aniline (B41778) Derivatives | Acyl Chlorides | Amides | N/A |

| Aniline Derivatives | Sulfonyl Chlorides | Sulfonamides | ucl.ac.uk |

| 6-hydroxybenzothiazole | N/A | Sulfonamide | ucl.ac.uk |

This table provides generalized examples of reactions that are analogous to those that this compound would undergo.

Diazotization and Subsequent Reactions

The amino group of this compound can be converted to a diazonium salt through treatment with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid. google.comchemicalbook.com This diazotization is a critical step that opens up a wide array of subsequent transformations. The resulting diazonium salt is a versatile intermediate that can be used to introduce a variety of substituents onto the aromatic ring.

One of the important reactions of diazonium salts is their reduction to form phenylhydrazine (B124118) derivatives. chemicalbook.comorgsyn.org This is commonly achieved using reducing agents like sodium sulfite (B76179) or tin(II) chloride. chemicalbook.com The resulting (2,4-dichloro-5-isopropoxyphenyl)hydrazine (B1295772) is a valuable building block in its own right, particularly for the synthesis of indole (B1671886) and other heterocyclic compounds through reactions like the Fischer indole synthesis. chemicalbook.com

Table 2: Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine

| Reactant | Reagents | Product | Reference |

| This compound | 1. NaNO₂, HCl (aq) 2. SnCl₂·2H₂O or Na₂SO₃ | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | epa.gov |

Cyclization Reactions for Heterocyclic Scaffolds

The this compound core serves as a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These cyclization reactions often leverage the reactivity of both the amino group and the aromatic ring.

Synthesis of 1,2,4,5-Tetrasubstituted Benzene Nitrogen-Containing Heterocycles

The substituted aniline can be a precursor to 1,2,4,5-tetrasubstituted benzene derivatives that can undergo cyclization to form nitrogen-containing heterocycles. rsc.orgnih.govresearchgate.net For example, derivatives of this compound can be elaborated through a series of reactions to introduce additional functional groups, which then participate in intramolecular cyclization reactions to form fused heterocyclic systems like quinolines, triazines, or tetrazines. mdpi.combeilstein-journals.orgmdpi.com The precise nature of the heterocyclic system formed depends on the specific reaction partners and conditions employed.

For instance, the synthesis of patsnap.comgoogle.comgoogle.comtriazolo[1,5-b] patsnap.comgoogle.comgoogle.comuni.lutetrazines has been achieved through the oxidative cyclization of 3,6-disubstituted 1,2,4,5-tetrazines bearing an amidine fragment. beilstein-journals.org While this specific example does not start from this compound, it illustrates a general strategy for constructing such complex heterocyclic systems from appropriately substituted precursors.

Formation of Oxadiazon and Related Herbicidal Analogs

This compound is a key starting material for the synthesis of the herbicide Oxadiazon. The transformation involves the formation of a crucial intermediate, 2,4-dichloro-5-isopropoxyphenylhydrazine, which can be achieved through two primary routes.

The traditional method involves the diazotization of this compound, followed by reduction to the corresponding hydrazine (B178648) derivative. researchgate.net A more recent and efficient method involves a multi-step one-pot synthesis. In this process, a toluene (B28343) solution of this compound is first reacted with a cyanate (B1221674), such as potassium cyanate or sodium cyanate, under acidic conditions to form a urea (B33335) intermediate. google.com The molar ratio of the aniline to the cyanate is typically controlled at 1:1.25-1.5. google.com This reaction is generally heated to reflux at temperatures between 90-110 °C. google.com

The resulting urea derivative then undergoes a Hofmann rearrangement in an alkaline environment to yield 2,4-dichloro-5-isopropoxyphenylhydrazine. google.com This rearrangement is facilitated by a hypohalite, such as sodium hypochlorite (B82951) or sodium hypobromite, with the molar ratio of the urea intermediate to hypohalite and alkali being crucial for optimal conversion. google.com

The obtained 2,4-dichloro-5-isopropoxyphenylhydrazine is then acylated. For the synthesis of Oxadiazon, this hydrazine intermediate is first converted to 2,4-dichloro-5-isopropoxybenzhydrazide. This benzhydrazide is subsequently reacted with a carbonylation ring-closing reagent. While phosgene (B1210022) or triphosgene (B27547) have been traditionally used, safer alternatives like methyl chloroformate are now employed. The reaction of 2,4-dichloro-5-isopropoxybenzhydrazide with methyl chloroformate in an organic solvent yields a hydrazide methyl ester, which then undergoes a catalyzed cyclization to form Oxadiazon. google.com This modern approach has been shown to achieve yields of over 97%. google.com

Table 1: Key Reagents and Conditions for Oxadiazon Synthesis from this compound

| Step | Reactants | Key Reagents | Conditions | Intermediate/Product |

| Urea Formation | This compound | Potassium or Sodium Cyanate, Acid | Reflux (90-110 °C) in Toluene | N-(2,4-dichloro-5-isopropoxyphenyl)urea |

| Hofmann Rearrangement | N-(2,4-dichloro-5-isopropoxyphenyl)urea | Sodium Hypochlorite/Hypobromite, Alkali | Alkaline environment | 2,4-dichloro-5-isopropoxyphenylhydrazine |

| Acylation | 2,4-dichloro-5-isopropoxyphenylhydrazine | Acylating agent | - | 2,4-dichloro-5-isopropoxybenzhydrazide |

| Cyclization | 2,4-dichloro-5-isopropoxybenzhydrazide | Methyl Chloroformate, Catalyst | Organic Solvent | Oxadiazon |

Derivatization to Triazine Dione (B5365651) Structures

The chemical versatility of this compound also allows for its derivatization into more complex heterocyclic structures, such as triazine diones. These compounds are of interest in herbicide research. A general and efficient one-pot synthesis for 4-substituted-1,2,4-triazolidine-3,5-diones (urazoles) starts from substituted anilines. rhhz.net

This method involves the reaction of an aniline with triphosgene and ethyl carbazate (B1233558) in the presence of a base like cesium carbonate. rhhz.net The aniline is first converted to an isocyanate intermediate by triphosgene, which then reacts with ethyl carbazate. The subsequent cyclization of the resulting intermediate yields the 4-substituted-1,2,4-triazolidine-3,5-dione. rhhz.net While this provides a general pathway, specific adaptations for this compound would be necessary.

A notable example of a triazine dione derived from this aniline is the herbicide 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro google.comgoogle.comrsc.orgtriazine-6-carbonitrile. nih.gov The synthesis of such complex molecules highlights the utility of the 2,4-dichloro-5-isopropoxyphenyl moiety in constructing potent agrochemicals. The synthesis of the triazine dione ring system can also be achieved through various other routes, often involving the cyclization of substituted semicarbazides or the rearrangement of other heterocyclic systems. researchgate.net

Table 2: General Scheme for Triazine Dione Synthesis from Anilines

| Step | Reactants | Key Reagents | Intermediate | Product |

| Isocyanate Formation | Substituted Aniline (e.g., this compound) | Triphosgene | Isocyanate | - |

| Adduct Formation | Isocyanate | Ethyl Carbazate | Semicarbazide derivative | - |

| Cyclization | Semicarbazide derivative | Base (e.g., KOH) | - | 4-substituted-1,2,4-triazolidine-3,5-dione |

Investigations into Reaction Mechanisms and Kinetics

The conversion of this compound to its various derivatives involves several fundamental organic reactions, each with its own mechanistic and kinetic profile.

The diazotization of aromatic amines, the first step in the traditional synthesis of the hydrazine intermediate for Oxadiazon, is a well-studied reaction. The process involves the reaction of the primary amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. organic-chemistry.org The effective nitrosating agent can vary depending on the reaction conditions, with nitrosyl halides being significant in the presence of halide ions. rsc.org Kinetic studies on the diazotization of substituted anilines have shown that the reaction rate is highly dependent on the basicity (pKa) of the amine. For a series of substituted anilines, the rate coefficient for the N-nitrosation step increases with increasing pKa, eventually approaching a diffusion-controlled limit for highly basic amines. rsc.org The presence of two electron-withdrawing chloro substituents in this compound would decrease its basicity, thus influencing the kinetics of its diazotization compared to unsubstituted aniline.

The Hofmann rearrangement, a key step in the alternative synthesis of the hydrazine intermediate, proceeds through the formation of an N-bromoamide, followed by base-induced rearrangement to an isocyanate intermediate. This isocyanate is then hydrolyzed to the primary amine, with the loss of carbon dioxide. Mechanistic studies, including isotopic labeling, have been employed to elucidate the concerted nature of the alkyl/aryl group migration and the departure of the leaving group. deakin.edu.au The reaction is a powerful tool for the synthesis of amines with one less carbon atom from amides.

Advanced Applications in Interdisciplinary Chemical Research

Role as an Intermediate in Agrochemical Development

2,4-Dichloro-5-isopropoxyaniline is a significant intermediate in the pesticide industry, particularly for the creation of potent herbicides. chemicalbook.comchemicalbook.com Its structural framework is integral to the synthesis of several nitrogen-containing heterocyclic herbicides designed to control a wide range of weeds. chemicalbook.com

The primary application of this compound in agrochemical synthesis is as a key precursor to the herbicide Oxadiazon. chemicalbook.compatsnap.com The synthesis process typically involves the reaction of this compound with other chemical reagents to construct the final heterocyclic structure responsible for herbicidal activity. The synthesis of the aniline (B41778) intermediate itself is a critical first step, generally achieved through the reduction of 2,4-dichloro-5-isopropoxynitrobenzene. patsnap.comgoogle.com Various methods, including catalytic hydrogenation or using reagents like hydrazine (B178648) hydrate (B1144303), are employed for this transformation. chemicalbook.compatsnap.com

Once obtained, this compound is used to build more complex herbicidal molecules. For instance, it is a building block for 1,2,4,5-tetra-substituted benzene (B151609) nitrogen-containing heterocyclic herbicides. chemicalbook.comchemicalbook.com

Table 1: Synthesis of this compound

| Reactant | Catalyst/Reagent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-dichloro-5-isopropoxynitrobenzene | Composite Catalyst, Hydrazine Hydrate | Alcohol | This compound | 95.4 - 96.3 | patsnap.com |

| 2,4-dichloro-5-isopropoxynitrobenzene | Hydrogenation Catalyst | Methanol | This compound | Not Specified | chemicalbook.com |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the effectiveness of herbicides derived from this compound. These studies involve synthesizing a series of analog compounds where specific parts of the molecule are systematically modified to determine how these changes affect herbicidal potency and selectivity. mdpi.comscilit.com For herbicides derived from this aniline, SAR investigations would typically focus on modifying the substituents on the phenyl ring.

Key areas for modification in SAR studies include:

The Aniline (NH2) Group: Converting the amine into different functional groups (e.g., amides, ureas) can significantly alter the molecule's interaction with its biological target in the weed.

The Isopropoxy (O-CH(CH3)2) Group: Varying the length and branching of the alkoxy chain can influence the compound's lipophilicity, which affects its absorption into the plant and its movement to the site of action.

The Chlorine Atoms: The position and number of halogen atoms are critical for activity. Replacing chlorine with other halogens (e.g., fluorine, bromine) or shifting their positions on the ring would create analogs with potentially different herbicidal profiles.

While specific SAR data for derivatives of this compound is proprietary to the companies developing these herbicides, the general principles of agrochemical design suggest that such studies are fundamental to the discovery of potent compounds like Oxadiazon. mdpi.com The goal is to identify the optimal combination of substituents that maximizes efficacy against target weeds while ensuring safety for the desired crops. nih.gov

Table 2: Hypothetical SAR Modifications for Herbicides Derived from this compound

| Modification Site | Example Modification | Potential Impact on Efficacy |

|---|---|---|

| Aniline Group | Acylation to form an amide | Alters binding to target enzyme, modifies translocation properties |

| Isopropoxy Group | Replacement with ethoxy or propoxy | Changes lipophilicity, affecting uptake and transport |

| Aromatic Ring | Addition of a third halogen | Modifies electronic properties and steric fit in the target site |

Herbicides derived from this compound, such as Oxadiazon, function by disrupting critical biochemical pathways in susceptible plants. purdue.eduresearchgate.net Oxadiazon is known to be an inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO).

The mechanism of action proceeds as follows:

Inhibition of PPO: The herbicide molecule binds to and blocks the active site of the PPO enzyme.

Accumulation of Protoporphyrinogen IX: PPO is essential for chlorophyll (B73375) and heme biosynthesis. Its inhibition leads to the buildup of its substrate, protoporphyrinogen IX, in the plant cells.

Oxidative Stress: This accumulated substrate leaks from its normal pathway and, in the presence of light, interacts with oxygen to produce highly reactive singlet oxygen.

Cellular Damage: The reactive oxygen species cause rapid peroxidation of lipids in cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. researchgate.net

This light-dependent mechanism results in rapid wilting, necrosis (tissue death), and desiccation of the targeted weed species. purdue.edu Understanding this mode of action is vital for managing herbicide resistance and for designing new compounds that act on the same or different biological targets. researchgate.net

Contributions to Medicinal Chemistry and Pharmaceutical Discovery

The substituted aniline scaffold of this compound also makes it a valuable starting material in medicinal chemistry for the synthesis of potential therapeutic agents. chemicalbook.comchemicalbook.com

This compound serves as a precursor for synthesizing complex, multi-ring structures that are scaffolds for new drug candidates. chemicalbook.comchemicalbook.com Its reactive amine group allows for the addition of various chemical moieties, enabling the construction of diverse molecular libraries for screening against biological targets. The specific arrangement of chloro and isopropoxy groups on the phenyl ring provides a unique chemical signature that can be explored for interactions with enzymes and receptors in the body.

Examples of complex intermediates synthesized from this compound demonstrate its versatility as a building block in creating compounds for pharmaceutical research. chemicalbook.com

Table 3: Examples of Pharmaceutical Intermediates Derived from this compound

| Derived Intermediate | Reference |

|---|---|

| N-(2,4-DICHLORO-5-ISOPROPOXYPHENYL)-3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-2-THIOPHENECARBOXAMIDE | chemicalbook.com |

| 1-(2,4-DICHLORO-5-ISOPROPOXYPHENYL)-5-PHENYL-1H-1,2,3,4-TETRAAZOLE | chemicalbook.com |

| 2-(BENZYLSULFANYL)-1-(2,4-DICHLORO-5-ISOPROPOXYPHENYL)-1H-IMIDAZOLE | chemicalbook.com |

The structural motifs present in this compound are found in various biologically active compounds, suggesting its potential in the development of new drug leads. Substituted anilines and dichlorinated phenyl rings are common features in many classes of drugs. nih.gov

For example, the compound INT131, a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator investigated for type 2 diabetes, features a 2,4-dichloro-benzenesulfonamide structure linked to another substituted aniline. nih.gov While not directly synthesized from this compound, the structure of INT131 highlights the utility of the dichlorophenyl moiety in designing potent and selective ligands for nuclear receptors. Structure-activity relationship studies on INT131 analogs have shown that the electron-withdrawing nature of the chlorine atoms on the benzene ring is important for its transcriptional activity. nih.gov This suggests that scaffolds like this compound could be valuable starting points for designing new modulators for various therapeutic targets.

The development of drug leads from this compound would involve synthesizing libraries of derivatives and screening them for activity against a range of diseases, including cancers, infectious diseases, and metabolic disorders. nih.govmdpi.com

Scaffold Exploration for Anti-inflammatory, Antimicrobial, and Anticancer Agents

The dichloro-isopropoxy aniline scaffold is a subject of significant interest in medicinal chemistry for the development of novel therapeutic agents. While direct studies on this compound's biological activities are not extensively documented in publicly available research, its structural motifs are integral to compounds designed for various therapeutic purposes.

Anti-inflammatory and Analgesic Research: The development of new anti-inflammatory agents often involves the use of diverse chemical scaffolds. For instance, research into 2,4-diaryl-5-4H-imidazolone derivatives has shown promising anti-inflammatory activity. mdpi.com These structures, while different, highlight the ongoing search for novel core structures in this therapeutic area. Another study focused on a 2-amino-5-thiazolyl motif as a novel scaffold for designing anti-inflammatory agents, with some synthesized compounds showing significant protection in both acute and chronic inflammation models. nih.gov Similarly, the synthesis of thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl group has yielded compounds with excellent anti-inflammatory and analgesic properties. nih.gov This indicates that the strategic incorporation of halogenated phenyl rings is a viable approach in designing potent anti-inflammatory molecules.

Antimicrobial Research: In the quest for new antimicrobial agents, various heterocyclic compounds derived from halogenated anilines have been explored. Thiazolotriazoles bearing a 2,4-dichloro-5-fluorophenyl moiety have demonstrated good antibacterial and antifungal activities. nih.gov This underscores the potential of incorporating the 2,4-dichloro-phenyl substructure, a key feature of this compound, in the design of new antimicrobial drugs.

Anticancer Research: The anilino scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. nih.gov The 3,4,5-trimethoxyphenyl group, which shares a trisubstituted phenyl pattern with the subject compound, is found in several potent anticancer agents. mdpi.com Furthermore, the 4-anilinoquin(az)oline structure is a known kinase inhibitor scaffold found in several clinical drugs. nih.gov The substitution pattern on the aniline ring is critical for activity. For example, derivatives of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitrile have been synthesized and evaluated for their potent inhibitory activity against Src kinase, a key target in cancer therapy. nih.gov This highlights the importance of the 2,4-dichloro-5-alkoxy aniline moiety in the development of targeted anticancer agents.

Table 1: Examples of Biologically Active Scaffolds with Similar Structural Motifs

| Scaffold/Compound Class | Therapeutic Target/Activity | Key Structural Feature |

|---|---|---|

| Thiazolotriazoles | Anti-inflammatory, Analgesic, Antimicrobial | 2,4-dichloro-5-fluorophenyl group nih.gov |

| 4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitriles | Src Kinase Inhibition (Anticancer) | 2,4-dichloro-5-methoxyphenylamino group nih.gov |

| 4-Anilinoquin(az)olines | EGFR Inhibition (Anticancer) | Anilino scaffold nih.gov |

| 2-Amino-5-thiazolyl derivatives | Anti-inflammatory | Substituted thiazole (B1198619) core nih.gov |

Research into Specific Biological Targets and Pathway Modulation (e.g., Syk Kinase)

The 2,4-dichloro-5-alkoxy aniline moiety is a key component in the design of specific enzyme inhibitors, particularly kinase inhibitors, which are pivotal in cellular signaling pathways.

Spleen Tyrosine Kinase (Syk) Inhibition: Spleen tyrosine kinase (Syk) is a non-receptor protein tyrosine kinase that is a crucial mediator of immune receptor signaling. It has emerged as a significant drug target for various hematological cancers and inflammatory diseases. Consequently, the development of Syk inhibitors is an active area of research.

A variety of chemical scaffolds are used to design Syk inhibitors, including pyrimidine(triazine)-2,4-diamine and 2,4-diaminopyrimidine-5-carboxamide (B3032972) backbones. While direct evidence of this compound being used in a reported Syk inhibitor is scarce, the closely related 4-[(2,4-dichloro-5-methoxyphenyl)amino] moiety is a critical part of potent Src family kinase inhibitors. nih.govnih.gov Given the structural similarities between kinase active sites, scaffolds effective against one kinase family are often explored as starting points for inhibiting others. For example, Cerdulatinib acts as a dual inhibitor of both SYK and JAK kinases. abmole.com

Other Kinase Targets: The 2,4-dichloro-5-alkoxy anilino structure has been successfully incorporated into inhibitors of other significant kinases. Bosutinib (SKI-606), a potent inhibitor of Src kinase, features a 4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitrile core. nih.gov Research has shown that modifications to this structure, such as replacing parts of the quinoline (B57606) ring, can modulate activity and selectivity against other kinases like Abl and Lck. nih.gov Another anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib (LDK378), incorporates a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl group, demonstrating the utility of the isopropoxy-substituted aniline motif in targeting different kinases involved in cancer. nih.gov

Table 2: Kinase Inhibitors with Related Structural Scaffolds

| Inhibitor/Scaffold | Target Kinase(s) | Key Structural Moiety |

|---|---|---|

| Bosutinib (SKI-606) and analogs | Src, Abl, Lck nih.gov | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitrile nih.gov |

| Ceritinib (LDK378) | ALK nih.gov | 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl) nih.gov |

| Cerdulatinib | SYK, JAK abmole.com | Dual SYK/JAK inhibitor abmole.com |

Utility in Dye and Pigment Chemistry Research

This compound is an important intermediate in the synthesis of dyes and pigments. chemicalbook.com Primary aromatic amines are fundamental starting materials for producing azo dyes, which constitute a large and commercially significant class of colorants. eprojectguide.comnih.gov

The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with a suitable coupling component, such as a phenol (B47542) or another aromatic amine. eprojectguide.comyoutube.com The specific substituents on the aromatic amine and the coupling component determine the final color and properties of the dye.

The presence of chloro and isopropoxy groups on the aniline ring of this compound influences the electronic properties of the resulting diazonium salt, which in turn affects the color of the final azo dye. Halogen atoms are known to be auxochromes that can modify the color and improve the fastness properties of the dye. For example, studies have been conducted on the synthesis of azo dyes from 2,4-dichloroaniline (B164938) (a related compound lacking the isopropoxy group) by coupling it with various components like phenol and 1-naphthol (B170400) to produce different colors. researchgate.net These dyes have shown good affinity and fastness on cellulosic fabrics. researchgate.net

While specific examples of commercial dyes synthesized directly from this compound are not readily found in general literature, its role as a "pigment intermediate" suggests its use in creating more complex, often insoluble, organic pigments. wtchem.com These pigments find applications in inks, coatings, and plastics.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Analysis and Isolation

Chromatographic techniques are fundamental in the analysis of 2,4-Dichloro-5-isopropoxyaniline, enabling both the assessment of its purity and the isolation of the compound itself, or any present impurities. These methods are scalable and can be adapted for various applications, including preparative separations. sielc.comsielc.com

High-Performance Liquid Chromatography (HPLC) Method Development

A common method for analyzing this compound is reverse-phase (RP) HPLC. sielc.com This technique separates compounds based on their hydrophobicity. A typical method employs a C18 column, which is a non-polar stationary phase. The mobile phase, which carries the sample through the column, is generally a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and water, with an acid such as phosphoric acid added to control the pH and improve the peak shape of the analyte. sielc.comsielc.com For applications that are compatible with mass spectrometry (MS), formic acid is often used in place of phosphoric acid. sielc.comsielc.com

A specific reverse-phase HPLC method has been developed for the separation of this compound using a Newcrom R1 column. sielc.com This column is noted for its low silanol (B1196071) activity, which can help to reduce peak tailing for basic compounds like anilines. sielc.com

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) |

Table 1: HPLC Method Parameters for this compound Analysis. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

For faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) can be utilized. UPLC systems use columns with smaller particle sizes (typically under 2 micrometers) and can operate at higher pressures than traditional HPLC systems. This leads to significantly faster separations and improved resolution. Methods developed for HPLC can often be adapted for UPLC by using columns with smaller (e.g., 3 µm) particles. sielc.comsielc.com This allows for rapid analysis, which is particularly useful in high-throughput screening applications. sielc.comsielc.com

Preparative Chromatography for Compound and Impurity Isolation

The HPLC methods developed for the analysis of this compound are scalable and can be adapted for preparative chromatography. sielc.comsielc.com This technique is used to isolate larger quantities of the compound for further research or to separate and identify impurities. sielc.comsielc.com By using a larger column and a higher flow rate, significant amounts of the purified compound can be collected. This is crucial for obtaining pure standards of the compound and its potential impurities for toxicological or other studies.

Spectroscopic Methods for Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the amine protons. The positions and splitting patterns of these signals would provide information about the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to establish the connectivity between protons and carbons, providing a complete picture of the molecular structure.

Mass Spectrometry (MS) Techniques (LC-MS)

Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, which has a molecular formula of C9H11Cl2NO, the monoisotopic mass is 219.0217694 Da. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is a particularly useful technique for analyzing complex mixtures and identifying unknown compounds. In the context of 2,4-dichloroaniline (B164938) isomers, a sensitive HPLC-tandem mass spectrometry (HPLC-MS/MS) method has been developed for their determination in various samples. nih.govmdpi.com

Predicted collision cross-section (CCS) values, which are a measure of the ion's size and shape in the gas phase, have been calculated for various adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 220.02905 | 143.3 |

| [M+Na]⁺ | 242.01099 | 153.5 |

| [M-H]⁻ | 218.01449 | 146.4 |

| [M+NH₄]⁺ | 237.05559 | 163.2 |

Table 2: Predicted m/z and Collision Cross Section (CCS) Values for this compound Adducts. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used for the structural elucidation and characterization of this compound. This method identifies the functional groups within the molecule by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds.

The analysis of the IR spectrum of this compound allows for the confirmation of its key structural features. The spectrum is a composite of absorptions arising from the primary amine (-NH₂), the substituted benzene (B151609) ring, the isopropoxy group (-O-CH(CH₃)₂), and the carbon-chlorine bonds. Commercially available spectral data for this compound have been recorded using Fourier Transform Infrared (FTIR) spectroscopy, often employing techniques such as Attenuated Total Reflectance (ATR) with a neat sample or analyzing the compound as a liquid melt. nih.gov

Detailed examination of the spectrum reveals characteristic absorption bands that are indicative of the compound's molecular structure. The primary amine group is typically identified by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the N-H asymmetric and symmetric stretching vibrations. The aromatic nature of the compound is confirmed by C-H stretching vibrations above 3000 cm⁻¹, as well as C=C stretching vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region. The presence of the isopropoxy group is evidenced by aliphatic C-H stretching absorptions just below 3000 cm⁻¹ and a strong C-O-C stretching band, typically found in the 1260-1000 cm⁻¹ range. The vibrations associated with the C-Cl bonds are generally observed in the lower frequency "fingerprint region" of the spectrum.

The principal absorption peaks expected in the IR spectrum of this compound are summarized in the table below.

Table 1. Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond | Functional Group | Vibration Type |

|---|---|---|---|

| 3500 - 3300 | N-H | Primary Amine | Symmetric & Asymmetric Stretch |

| 3100 - 3000 | C-H | Aromatic Ring | Stretch |

| 2985 - 2870 | C-H | Isopropyl Group | Stretch |

| 1625 - 1575 | C=C | Aromatic Ring | Stretch |

| 1520 - 1450 | C=C | Aromatic Ring | Stretch |

| 1470 - 1430 | C-H | Methyl/Methylene | Bend |

| 1390 - 1365 | C-H | Isopropyl Group | Bend (gem-dimethyl) |

| 1260 - 1000 | C-O | Aryl-alkyl ether | Asymmetric Stretch |

| 880 - 800 | C-H | Aromatic Ring | Out-of-plane Bend |

| 800 - 600 | C-Cl | Chloro-aromatic | Stretch |

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Protein Interaction Studies of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery and materials science for understanding intermolecular interactions. For derivatives of 2,4-Dichloro-5-isopropoxyaniline, docking studies would be instrumental in identifying potential biological targets and elucidating their mechanism of action.

While specific docking studies for derivatives of this compound are not detailed in the provided literature, the methodology involves placing the ligand into the binding site of a target protein and calculating the binding energy for different conformations. A lower binding energy generally indicates a more stable protein-ligand complex. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and CH-π interactions, that stabilize the complex. nih.govresearchgate.net For example, studies on other compounds have shown that interactions with specific amino acid residues within a protein's active site are critical for inhibition. researchgate.net NMR spectroscopy can also be used to probe the interactions between ligands and the aliphatic sidechains of proteins. nih.gov

Table 1: Key Interactions in Ligand-Protein Binding This table illustrates the types of interactions that molecular docking studies aim to identify, which would be applicable to derivatives of this compound.

| Interaction Type | Description | Potential Interacting Groups on Derivatives |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom. | Amine (-NH2) group, Isopropoxy (-O-) group |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Aromatic ring, Isopropyl group |

| Halogen Bonding | A non-covalent interaction between a halogen atom (Cl) and a Lewis base. | Chlorine (-Cl) atoms |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzene (B151609) ring |

| CH-π Interactions | A weak molecular force between a soft acid (a C-H bond) and a π-system (the aromatic ring). nih.gov | Isopropyl C-H bonds interacting with aromatic amino acid residues |

Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of molecules. nih.gov For this compound, these calculations can provide insights into its molecular geometry, charge distribution, and orbital energies.

Key properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting how the molecule will interact with other reagents.

Fukui Functions: These functions are used to predict local reactivity, indicating which atoms in the molecule are more susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Table 2: Computed Properties of this compound This table contains properties of this compound predicted through computational methods.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 220.09 g/mol | nih.govthermofisher.com |

| Monoisotopic Mass | 219.0217694 Da | nih.gov |

| XLogP3 | 3.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Polar Surface Area | 35.3 Ų | nih.gov |

| Predicted Collision Cross Section ([M+H]+) | 143.3 Ų | uni.lu |

Reaction Pathway and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, providing a detailed analysis of the reaction pathway and the structures of any transition states. This is valuable for optimizing synthesis conditions and understanding reaction mechanisms.

The synthesis of this compound often involves the reduction of 2,4-dichloro-5-isopropoxynitrobenzene. patsnap.comgoogle.comchemicalbook.com A common method uses hydrazine (B178648) hydrate (B1144303) in the presence of a composite catalyst. patsnap.comgoogle.com Transition state analysis for this reaction would involve calculating the potential energy surface to identify the reaction coordinate and the energy barrier (activation energy). By modeling the geometry and energy of the transition state—the highest energy point along the reaction pathway—researchers can gain a deeper understanding of the factors controlling the reaction rate and selectivity. While specific computational analyses of this reaction's transition state are not available in the provided results, this type of study is a standard application of quantum chemical methods.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

QSAR and QSPR are in silico methods that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are typically expressed as mathematical equations that relate molecular descriptors to the property of interest. nih.gov

For a series of derivatives of this compound, a QSAR study would involve:

Data Set Compilation: Assembling a group of derivatives with experimentally measured biological activity (e.g., inhibitory concentration).

Descriptor Calculation: Calculating various molecular descriptors for each derivative. These can be constitutional, topological, geometric, or quantum chemical in nature. nih.gov Examples include LogP, molecular weight, dipole moment, and HOMO/LUMO energies.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or non-linear techniques to build a mathematical model linking the descriptors to the activity. nih.gov

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external (test set) techniques.

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or desirable compounds.

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies This table provides examples of descriptors that would be calculated for derivatives of this compound in a hypothetical QSAR study.

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Physicochemical | LogP (Octanol/water partition coefficient), Molar Refractivity | Hydrophobicity and polarizability |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and shape |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and reactivity |

| Steric/Geometrical | Molecular Volume, Surface Area | Size and shape of the molecule |

Research Considerations for Handling and Laboratory Safety

Hazard Assessment in Academic Research Settings

A comprehensive hazard assessment is the foundation of safe laboratory practice. For 2,4-dichloro-5-isopropoxyaniline, this assessment relies on available data for the compound and its structural analogs, primarily other chlorinated anilines.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Acute Toxicity, Oral (Category 4): Harmful if swallowed. nih.gov

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin. nih.gov

Skin Irritation (Category 2): Causes skin irritation. nih.gov

Serious Eye Damage (Category 1): Causes serious eye damage. nih.gov

In the absence of extensive toxicological studies on this compound, data from the closely related compound 2,4-dichloroaniline (B164938) provides valuable insights into potential health hazards. Aromatic amines as a class are known for their potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen. This can lead to symptoms such as cyanosis (bluish discoloration of the skin), headache, dizziness, and, in severe cases, can be life-threatening. Given the structural similarities, it is prudent to assume that this compound may pose a similar risk.

Furthermore, many aromatic amines are considered to be potential carcinogens. While there is no specific carcinogenicity data for this compound, some studies on other aniline (B41778) derivatives have indicated carcinogenic potential. Therefore, it is essential to handle this compound with the appropriate precautions to minimize exposure.

The isopropoxy group on the aniline ring may influence the compound's metabolic pathway and toxicological profile compared to 2,4-dichloroaniline. This substituent could potentially alter its absorption, distribution, metabolism, and excretion (ADME) properties, but in the absence of specific data, a cautious approach assuming similar or greater toxicity is warranted.

Laboratory Safety Protocols and Mitigation Strategies

Based on the hazard assessment, stringent laboratory safety protocols are necessary to mitigate the risks associated with handling this compound. These protocols should encompass engineering controls, personal protective equipment (PPE), and specific handling procedures.

Engineering Controls:

Fume Hood: All work with this compound, especially when handling the solid powder or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. justrite.com Given the classification of "Causes serious eye damage," a face shield should be worn in addition to goggles when there is a risk of splashing. nih.gov

Gloves: Chemical-resistant gloves are essential. Nitrile gloves may offer sufficient protection for short-term contact, but for prolonged handling, more robust gloves such as butyl rubber or Viton® should be considered. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. nih.gov Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.

Protective Clothing: A full-length laboratory coat, buttoned to the neck, is required. Long pants and closed-toe shoes are also mandatory to prevent skin exposure. nih.gov For procedures with a higher risk of splashing, a chemically resistant apron may be necessary.

Handling Procedures:

Weighing: When weighing the solid compound, it is best to do so within a fume hood or a balance enclosure to minimize the risk of inhaling airborne particles.

Spill Management: A spill kit specifically for chemical spills should be readily available. justrite.com In the event of a small spill, it can be absorbed with an inert material like vermiculite (B1170534) or sand, and the contaminated material should be placed in a sealed container for hazardous waste disposal. For larger spills, the area should be evacuated, and emergency personnel should be notified. nih.gov

Emergency Procedures: In case of skin contact, the affected area should be washed immediately and thoroughly with soap and water for at least 15 minutes. nih.gov If the compound comes into contact with the eyes, they should be flushed with copious amounts of water for at least 15 minutes at an emergency eyewash station, and immediate medical attention should be sought. nih.gov In case of inhalation, the individual should be moved to fresh air, and medical attention should be obtained. researchgate.net

Responsible Management of Chemical Waste from Synthetic Procedures

The synthesis of this compound typically involves the reduction of the corresponding nitrobenzene (B124822) precursor, 2,4-dichloro-5-isopropoxynitrobenzene . This reaction generates specific waste streams that must be managed responsibly to protect both human health and the environment.

A common method for this reduction utilizes a metal catalyst, such as iron powder in the presence of an acid, or catalytic hydrogenation with a catalyst like palladium on carbon. The waste generated from these procedures can be categorized as follows:

Chlorinated Organic Waste: This stream will contain the product, any unreacted starting material, and potentially byproducts of the reaction. Due to the presence of chlorine, this waste should be segregated into a dedicated container for halogenated organic waste. These wastes are typically incinerated at high temperatures to ensure complete destruction.

Aqueous Waste: The reaction work-up often involves extractions with aqueous solutions, which will generate an aqueous waste stream. This stream may contain dissolved anilines and other organic compounds, as well as salts formed during neutralization. This waste should be collected and disposed of as hazardous aqueous waste.

Solid Waste:

Catalyst: If an iron-based catalyst is used, the resulting iron oxides and unreacted iron should be collected. While iron itself is not highly toxic, the catalyst may be contaminated with the chlorinated aniline. Some iron-based catalysts from other processes have been shown to be regenerable, which could be an environmentally friendly option to explore in a research setting. upenn.eduacs.org If regeneration is not feasible, the spent catalyst should be treated as contaminated solid waste.

Filter Aids: Materials like celite used to filter the catalyst will also be contaminated and should be disposed of as solid hazardous waste.

Waste Segregation and Labeling: All waste containers must be clearly and accurately labeled with the full chemical names of the contents and the appropriate hazard warnings. Waste streams should be segregated to avoid incompatible mixtures and to facilitate proper disposal. For example, acidic and basic aqueous waste should be neutralized before being combined, and halogenated and non-halogenated organic waste should be kept separate.

In an academic research setting, it is crucial to adhere to the institution's specific hazardous waste management plan, which should be compliant with local and national regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. justrite.com

The use of this compound in research presents a number of potential hazards that can be effectively managed through a comprehensive safety program. A thorough hazard assessment, based on the known properties of the compound and its structural analogs, informs the necessary laboratory safety protocols. The diligent use of engineering controls and personal protective equipment, coupled with responsible waste management practices, ensures the safety of laboratory personnel and minimizes the environmental impact of research activities involving this important chemical intermediate.

Retrosynthesis Analysis